molecular formula C10H13O4- B14263715 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate CAS No. 131783-50-1

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate

Katalognummer: B14263715
CAS-Nummer: 131783-50-1
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: ARYMVPOQTGLXLV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is an organic compound featuring a cyclohexene ring substituted with methoxycarbonyl and carboxylate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-methylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohex-2-ene-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.

    6-(Methoxycarbonyl)-cyclohex-2-ene-1-carboxylate: Similar structure but without the methyl group, which can affect its reactivity and applications.

Uniqueness

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups on the cyclohexene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Eigenschaften

131783-50-1

Molekularformel

C10H13O4-

Molekulargewicht

197.21 g/mol

IUPAC-Name

6-methoxycarbonyl-4-methylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-4,6-8H,5H2,1-2H3,(H,11,12)/p-1

InChI-Schlüssel

ARYMVPOQTGLXLV-UHFFFAOYSA-M

Kanonische SMILES

CC1CC(C(C=C1)C(=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.